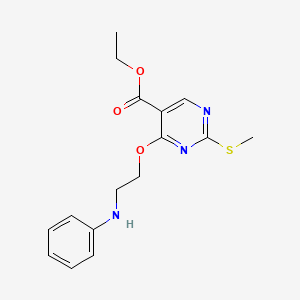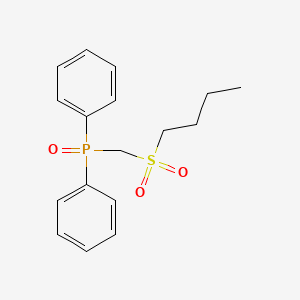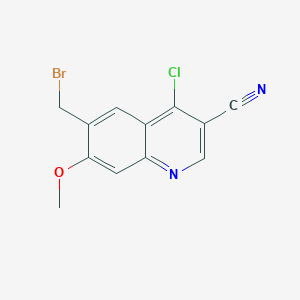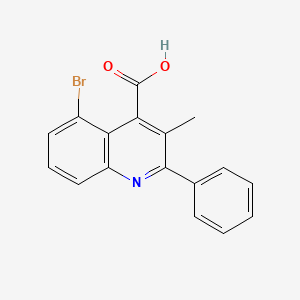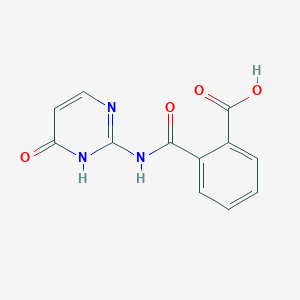
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both a thiadiazole ring and a sulfamic acid group in its structure imparts unique chemical properties that can be exploited for various purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid typically involves the cyclization of appropriate precursors under controlled conditions
-
Cyclization Reaction
Reactants: Ethyl hydrazinecarboxylate, thiophosgene
Conditions: Reflux in an appropriate solvent such as dichloromethane
Product: 5-Ethyl-1,3,4-thiadiazole
-
Sulfonation Reaction
Reactants: 5-Ethyl-1,3,4-thiadiazole, sulfamic acid
Conditions: Heating in the presence of a catalyst such as sulfuric acid
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The sulfamic acid group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in alcohol or aqueous solutions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamic acid group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,3,4-thiadiazol-2-yl)sulfamic acid
- (5-Propyl-1,3,4-thiadiazol-2-yl)sulfamic acid
- (5-Phenyl-1,3,4-thiadiazol-2-yl)sulfamic acid
Uniqueness
(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C4H7N3O3S2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid |
InChI |
InChI=1S/C4H7N3O3S2/c1-2-3-5-6-4(11-3)7-12(8,9)10/h2H2,1H3,(H,6,7)(H,8,9,10) |
InChI Key |
FXOJIEVNGNBJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
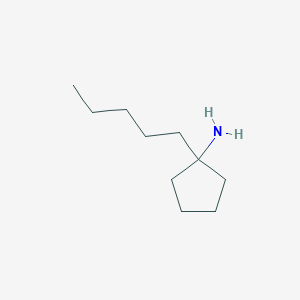
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
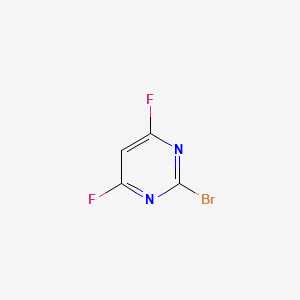
![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
